4-溴-2,3-二氯苯酚

概述

描述

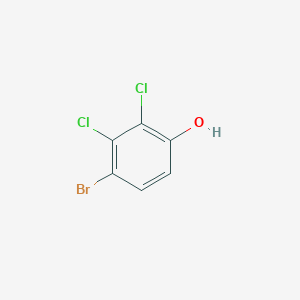

4-Bromo-2,3-Dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group

科学研究应用

Antimicrobial Agents

4-Bromo-2,3-Dichlorophenol exhibits significant antimicrobial properties, making it a candidate for developing disinfectants and antiseptics. Research indicates its effectiveness against a range of bacteria and fungi, which is beneficial for formulating products in the pharmaceutical and personal care sectors .

Pesticide Development

This compound serves as an important intermediate in synthesizing pesticides. It is particularly useful in creating insecticides and acaricides that protect crops from pests while aiming to minimize environmental impact. The selective bromination process allows for the production of compounds that are effective yet less harmful to non-target organisms .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2,3-Dichlorophenol is utilized as a reagent for detecting and quantifying phenolic compounds in environmental samples. Its ability to form stable derivatives facilitates the analysis of chlorinated phenols, which are important for assessing pollution levels and regulatory compliance .

Polymer Industry

The compound can be incorporated into polymer formulations to enhance thermal stability and resistance to degradation. This application is particularly relevant in manufacturing durable materials that require longevity and resilience under various environmental conditions .

Environmental Research

4-Bromo-2,3-Dichlorophenol plays a crucial role in studies assessing the toxicity and environmental behavior of chlorinated phenols. Its use in research helps inform regulatory policies regarding hazardous substances and remediation strategies for contaminated sites .

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various reactions, including substitution and coupling reactions, making it valuable for researchers developing new chemical entities .

Biological Studies

Research into the biological effects of 4-Bromo-2,3-Dichlorophenol has revealed its potential for enzyme inhibition and other biological activities. Investigations are ongoing to explore its therapeutic applications, particularly in drug development aimed at specific biological targets .

Case Study 1: Antimicrobial Formulations

A study demonstrated that formulations containing 4-Bromo-2,3-Dichlorophenol showed enhanced efficacy against Staphylococcus aureus compared to traditional antiseptics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study 2: Pesticide Synthesis

Research conducted on the synthesis of a new class of insecticides using 4-Bromo-2,3-Dichlorophenol as an intermediate showed promising results in field trials against common agricultural pests while exhibiting low toxicity to beneficial insects.

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the environmental behavior of chlorinated phenols, including 4-Bromo-2,3-Dichlorophenol. The findings indicated significant degradation under specific conditions, informing remediation strategies for contaminated water bodies.

作用机制

Target of Action

This compound belongs to the class of bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring

Mode of Action

Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . They may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the targets’ function.

Result of Action

Safety data indicates that it may be harmful if swallowed, cause skin irritation, and be toxic to aquatic life . These effects suggest that the compound may interact with biological systems at the molecular and cellular levels, leading to potential toxic effects.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-Dichlorophenol can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or transport proteins.

生化分析

Biochemical Properties

It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the phenolic compound and the biomolecules involved .

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds can interact with transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-Dichlorophenol can be synthesized through the bromination of 2,3-dichlorophenol. The reaction typically involves the use of bromine in a solvent such as dichloromethane. The process is carried out at low temperatures (0°C) and then allowed to warm to room temperature over an extended period (18-24 hours). The resulting product is then purified through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-2,3-Dichlorophenol follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for temperature control and reagent addition ensures consistency and efficiency in production.

化学反应分析

Types of Reactions: 4-Bromo-2,3-Dichlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, or reduced to form corresponding hydrocarbons.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products:

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated phenols.

相似化合物的比较

- 4-Bromo-2,5-Dichlorophenol

- 2,3,4-Trichlorophenol

- 2,4,6-Tribromophenol

Comparison: 4-Bromo-2,3-Dichlorophenol is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

生物活性

4-Bromo-2,3-dichlorophenol is a halogenated phenolic compound with notable biological activity. It has been studied for its potential applications in various fields, including antimicrobial and insecticidal properties. This article explores the biological activities of this compound, supported by case studies and research findings.

4-Bromo-2,3-dichlorophenol is characterized by the presence of bromine and chlorine substituents on a phenolic ring, which significantly influence its reactivity and biological properties. The molecular formula is C_6H_3BrCl_2O, and it exhibits a complex interaction profile due to its halogenated structure.

Antimicrobial Activity

Research has demonstrated that 4-bromo-2,3-dichlorophenol possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial potential of 4-bromo-2,3-dichlorophenol against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher activity against Gram-positive strains such as Staphylococcus aureus compared to Gram-negative strains like Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 62 ± 0.9 | 72 ± 1.1 |

| Bacillus subtilis | 57 ± 1.3 | 65 ± 1.5 |

| Escherichia coli | 44 ± 1.7 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 31 ± 2.5 |

These findings suggest that the compound's antibacterial activity is concentration-dependent and more effective against Gram-positive bacteria .

Antioxidant Activity

In addition to its antimicrobial properties, 4-bromo-2,3-dichlorophenol has also been evaluated for its antioxidant potential using the DPPH assay.

Antioxidant Efficacy Results

The antioxidant activity was measured at various concentrations, demonstrating a significant increase in radical scavenging activity with higher concentrations of the compound.

| Concentration (μg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 20 | 15.6 |

| 40 | 23.4 |

| 60 | 39.8 |

| 80 | 54.6 |

| 100 | 66.1 |

At a concentration of 100 μg/mL, the compound exhibited an impressive radical scavenging activity of approximately 66.1% , indicating its potential as an antioxidant agent .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any bioactive compound. Studies conducted on human cell lines such as WISH (human epithelial amnion) and MRC-5 (normal human lung fibroblast) revealed that at lower concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Environmental Impact

Given its use in agricultural applications as an insecticide and acaricide precursor, understanding the environmental impact of 4-bromo-2,3-dichlorophenol is essential. Research indicates that while effective in pest control, the persistence of halogenated compounds in the environment can lead to bioaccumulation and potential toxicity to non-target species.

属性

IUPAC Name |

4-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNKSTVBQXFSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487260 | |

| Record name | 4-Bromo-2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-44-9 | |

| Record name | 4-Bromo-2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。